Ethyl 3-amino-3-cyclopropylacrylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (E)-3-amino-3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h5-6H,2-4,9H2,1H3/b7-5+ |
InChI Key |
SJAOFPHBAYOIAX-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C1CC1)/N |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Ethyl Acrylate with Cyclopropylamine
A common laboratory-scale route involves the nucleophilic addition of cyclopropylamine to ethyl acrylate under controlled heating conditions. Typically, this reaction is performed in ethanol as solvent with an acid catalyst such as p-toluenesulfonic acid to promote Michael-type addition and subsequent formation of the amino acrylate product.
- Reaction conditions:
- Solvent: Ethanol
- Catalyst: p-Toluenesulfonic acid
- Temperature: ~100°C
- Reaction time: 24 hours
This method yields ethyl 3-amino-3-cyclopropylacrylate with moderate to good yield, depending on reaction monitoring and purification steps.
Cyclopropanation of Amino-Substituted Acrylates
An alternative synthetic approach involves first preparing amino-substituted acrylate esters, followed by cyclopropanation of the double bond. This can be achieved via [2+1] cycloaddition reactions using carbenoid reagents or alkylation strategies on acrylate precursors.
- Key variables:
- Temperature range: 80–120°C
- Solvent polarity: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF)
- Catalysts: Transition metal catalysts (e.g., TiO₂) for cyclopropanation/dehydration steps
The reaction progress is monitored by chromatographic methods such as HPLC, and the cyclopropane ring integrity is confirmed by ^1H and ^13C NMR spectroscopy.
Industrial-Scale Synthesis via Amide Coupling and Ester Hydrolysis
Patent literature describes complex multi-step processes for related cyclopropyl-containing acrylate derivatives, which can inform the preparation of this compound. One such method involves:
- Formation of an amide intermediate by coupling an amino cyclopropyl ester with an acid chloride or mixed anhydride.
- Use of aprotic polar solvents (e.g., tetrahydrofuran) and amine bases (triethylamine, N-methylmorpholine) to facilitate coupling at 0–25°C.
- Subsequent ester hydrolysis under controlled conditions to yield the target acid or ester derivative.
This process avoids epimerization at stereocenters and minimizes side reactions such as cyclopropane ring opening, which are common pitfalls in cyclopropyl acrylate chemistry.
Purification and Characterization Techniques
Purification
- Flash column chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to isolate the desired amino acrylate.
- Recrystallization from solvent mixtures (e.g., methyl tert-butyl ether and heptane) enhances purity and controls polymorphic forms.
- Preparative reverse-phase HPLC may be necessary for highly pure material, especially to remove minor side products such as ring-opened derivatives.
Spectroscopic and Analytical Characterization
-
- NH₂ stretching vibrations (~3350 cm⁻¹) and ester carbonyl stretches (~1720 cm⁻¹) are diagnostic.
-
- Reverse-phase HPLC with UV detection (210–230 nm) is used to assess purity and monitor reaction progress.
- Gas chromatography-mass spectrometry (GC-MS) is less favorable due to potential thermal instability of the cyclopropane ring.
Research Outcomes and Comparative Data
| Preparation Method | Key Conditions | Yield (%) | Purity Notes | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct amination (cyclopropylamine + ethyl acrylate) | Ethanol, p-TsOH, 100°C, 24 h | Moderate | Requires chromatographic purification | Simple, accessible reagents | Longer reaction time, moderate yield |
| Cyclopropanation of amino acrylates | 80–120°C, TiO₂ catalyst, polar solvents | Variable | High purity after recrystallization | Precise ring formation | Requires specialized catalysts |
| Amide coupling + ester hydrolysis (patent method) | THF, amine base, 0–25°C, 1 h | Up to 86% | High purity, minimal epimerization | High yield, scalable industrial use | Multi-step, complex purification |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-cyclopropylacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-amino-3-cyclopropylacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclopropylacrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Ethyl Acrylate (CAS 140-88-5)
Structure : Simplest α,β-unsaturated ethyl ester, lacking substituents on the acrylate backbone.
Key Properties :
- Molecular weight: 100.12 g/mol .
- Volatility: High due to small size and lack of polar groups.
- Applications: Primarily industrial (polymers, adhesives) .
Comparison: Ethyl 3-amino-3-cyclopropylacrylate differs significantly in its functionalization. The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to ethyl acrylate.
Ethyl 3-(3-Pyridyl)acrylate (CAS 28447-17-8)
Structure : Pyridyl substituent at the β-position.
Key Properties :
- Molecular weight: 177.2 g/mol .
- Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
The cyclopropane’s strain may favor transition states in asymmetric catalysis, a feature absent in the pyridyl analog.
Ethyl (3aS,8aR)-3a-(3-Methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate
Structure : Complex indole-fused system with multiple substituents.
Key Properties :
- Molecular weight: 478.1973 g/mol .
- Applications: Medicinal chemistry (chiral building block for bioactive molecules) .
Comparison: While both compounds share an ethyl ester moiety, the indole derivative’s polycyclic structure and methoxycarbonylamino group confer rigidity and stereochemical complexity. This compound’s simpler structure may offer synthetic versatility, as cyclopropane rings are easier to functionalize post-synthesis.
(E)-Ethyl 3-(3-((((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)(isopropyl)amino)cyclobutyl)acrylate
Structure: Purine-containing derivative with cyclobutane and isopropylamino groups. Key Properties:
Comparison: The purine and cyclobutane motifs in this compound suggest applications in nucleoside chemistry, whereas this compound’s cyclopropane and amino groups may favor interactions with biological targets like enzymes or receptors. The smaller cyclopropane ring could improve membrane permeability compared to cyclobutane.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The amino group in this compound may facilitate Schiff base formation or act as a ligand in metal-catalyzed reactions, unlike simpler acrylates .
- Solubility: Polar substituents (amino) enhance water solubility compared to Ethyl Acrylate, which is highly hydrophobic .
- Biological Activity : Cyclopropane rings are metabolically stable, making them valuable in drug design; this compound could serve as a scaffold for protease inhibitors or kinase modulators .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-amino-3-cyclopropylacrylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of acrylate precursors. Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol vs. THF), and catalysts (e.g., TiO₂ for dehydration steps). Optimization requires monitoring intermediates via HPLC and adjusting stoichiometry of amines (e.g., ammonia for amination). Post-synthesis purification via recrystallization or column chromatography improves purity. Reaction efficiency can be tracked using <sup>1</sup>H NMR to confirm cyclopropane ring integrity and absence of byproducts .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : <sup>13</sup>C NMR identifies cyclopropane carbons (δ 10–20 ppm) and ester carbonyl groups (δ 165–175 ppm). IR spectroscopy confirms NH₂ stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity. GC-MS is less ideal due to thermal instability of the cyclopropane ring.
- X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related acrylate derivatives .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in catalytic processes, such as dehydration or cross-coupling reactions?
- Methodological Answer : The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening under acidic or oxidative conditions. In dehydration reactions (e.g., conversion to acrylonitrile derivatives), TiO₂ catalysts leverage this strain to lower activation energy. For cross-coupling (e.g., Suzuki-Miyaura), steric hindrance from the cyclopropane may require bulky ligands (e.g., SPhos) to stabilize intermediates. Computational studies (DFT) model transition states to predict regioselectivity .
Q. What are common contradictions in reported data on this compound’s physicochemical properties (e.g., solubility, stability), and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from varying purity levels or hydration states. Stability studies under controlled humidity and temperature (via TGA/DSC) clarify decomposition thresholds. For example, ethyl esters may hydrolyze in aqueous buffers (pH > 7), necessitating stability-indicating assays like forced degradation HPLC. Contradictions in catalytic yields (e.g., 98% vs. 75%) often stem from catalyst deactivation (e.g., carbon deposits on TiO₂), addressed via TPO (temperature-programmed oxidation) analysis .
Q. How can computational methods (e.g., DFT, MD simulations) complement experimental data in studying this compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., MMP3) by modeling hydrogen bonds between the NH₂ group and catalytic residues.
- MD simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability (logP ~1.5–2.0).
- QM/MM : Evaluate cyclopropane ring strain’s impact on transition states in enzyme-catalyzed reactions. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental designs are recommended for probing the compound’s role as a precursor in multi-step organic syntheses (e.g., heterocycles, fluorophores)?
- Methodological Answer :
- Stepwise functionalization : Introduce halogens (e.g., bromine at the cyclopropane ring) via electrophilic substitution, monitored by <sup>19</sup>F NMR.
- Cycloaddition : Use Huisgen azide-alkyne click chemistry to append fluorophores (e.g., coumarin). Track reaction progress via fluorescence quenching.
- Scale-up challenges : Address exothermicity in ring-opening reactions using flow reactors with inline FTIR for real-time monitoring .
Methodological Considerations
Q. How should researchers design stability studies to evaluate this compound under varying storage and operational conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products via LC-MS.
- Light sensitivity : Use amber vials and UV/Vis spectroscopy to detect photooxidation (λ = 300–400 nm).
- Long-term storage : Compare −20°C (lyophilized) vs. 4°C (solution) stability, noting ester hydrolysis via pH titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
